molecular formula C9H7BrCl2O B1411313 2',5'-Dichloro-4'-methylphenacyl bromide CAS No. 1803836-64-7

2',5'-Dichloro-4'-methylphenacyl bromide

Cat. No.: B1411313
CAS No.: 1803836-64-7
M. Wt: 281.96 g/mol
InChI Key: GNGXBMBBHVFSEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2’,5’-Dichloro-4’-methylphenacyl bromide typically involves the bromination of 2’,5’-dichloro-4’-methylacetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.

Chemical Reactions Analysis

2’,5’-Dichloro-4’-methylphenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

2’,5’-Dichloro-4’-methylphenacyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4’-methylphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, facilitating the substitution reactions. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes by forming covalent adducts.

Comparison with Similar Compounds

2’,5’-Dichloro-4’-methylphenacyl bromide can be compared with other phenacyl bromides, such as:

    2-Bromo-4’-methylacetophenone: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2’,5’-Dichloroacetophenone: Lacks the bromine atom, affecting its nucleophilic substitution reactions.

    4’-Methylphenacyl bromide: Lacks the chlorine substituents, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

2-bromo-1-(2,5-dichloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXBMBBHVFSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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